molecular formula C14H9BrN2O2 B12915447 4-(3-Bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one CAS No. 675832-31-2

4-(3-Bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one

Cat. No.: B12915447
CAS No.: 675832-31-2
M. Wt: 317.14 g/mol
InChI Key: NGCWPPVRPHPWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a phthalazinone core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent.

    Phthalazinone Formation: The final step involves the formation of the phthalazinone core, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl group without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives, such as:

    4-(4-Hydroxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, which may influence its chemical properties and applications.

    4-(3-Methyl-4-hydroxyphenyl)phthalazin-1(2H)-one: Contains a methyl group, which can affect its steric and electronic properties.

The uniqueness of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

675832-31-2

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

4-(3-bromo-4-hydroxyphenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C14H9BrN2O2/c15-11-7-8(5-6-12(11)18)13-9-3-1-2-4-10(9)14(19)17-16-13/h1-7,18H,(H,17,19)

InChI Key

NGCWPPVRPHPWRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.